molecular formula C12H17NO3 B13797622 Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- CAS No. 73941-24-9

Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B13797622
CAS No.: 73941-24-9
M. Wt: 223.27 g/mol
InChI Key: QPKFTACDOTUDHL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)butyramide is an organic compound with the molecular formula C12H17NO3 It is a derivative of butyramide, featuring a 3,4-dimethoxyphenyl group attached to the butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)butyramide typically involves the reaction of 3,4-dimethoxybenzaldehyde with butyric acid derivatives. One common method is the condensation of 3,4-dimethoxybenzaldehyde with butyric acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of 3-(3,4-Dimethoxyphenyl)butyramide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(3,4-Dimethoxyphenyl)butyric acid.

    Reduction: 3-(3,4-Dimethoxyphenyl)butylamine.

    Substitution: Halogenated derivatives such as 3-(3,4-dimethoxyphenyl)-4-bromobutyramide.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)butyramide is unique due to its specific amide structure, which imparts distinct chemical and biological properties

Properties

CAS No.

73941-24-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO3/c1-8(6-12(13)14)9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H2,13,14)

InChI Key

QPKFTACDOTUDHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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